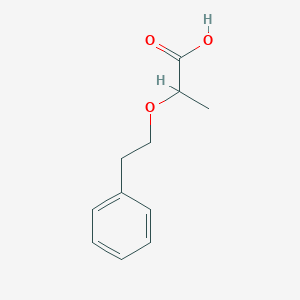

2-(2-Phenylethoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Phenylethoxy)propanoic acid” is a chemical compound . It is also known as Propanoic acid, 2-phenylethyl ester . The molecular formula of this compound is C11H14O2 .

Molecular Structure Analysis

The molecular structure of “2-(2-Phenylethoxy)propanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI of this compound is InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .Aplicaciones Científicas De Investigación

Renewable Building Blocks for Polymer Synthesis

Phloretic Acid as a Renewable Building Block : Phloretic acid, a phenolic compound similar in structure to 2-(2-Phenylethoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards a multitude of applications in materials science, given the large number of -OH bearing compounds. It offers a sustainable alternative to phenol, showing that renewable phloretic acid can provide the specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules without requiring a solvent or purification for the synthesis of Bz monomers from PEG400 and PEG2000, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Catalytic Oxidation in Industrial Processes

Transition-Metal Complexes for Catalytic Oxidation : The review on transition-metal complexes for liquid-phase catalytic oxidation highlights developments in industrial processes, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid by oxidation of p-xylene. This indicates the potential for catalytic systems involving renewable chemicals or their derivatives in enhancing the efficiency of industrial chemical production processes (J. Brégeault, 2003).

Fermentation and Chemical Reductions for Propionic Acid Production

Fermentation for Propionic Acid Production : Research on the fermentative production of propionic acid, which is structurally similar to 2-(2-Phenylethoxy)propanoic acid, highlights its potential in replacing petrochemicals for producing chemicals like propylene. This study provides insights into the industrial scalability, economic analysis, and conceptual process evaluation for a bio-chemical route to C3 materials, demonstrating the significance of product yield from sugar in achieving competitive propionic acid production (Brandon A. Rodriguez et al., 2014).

Direcciones Futuras

Future research could focus on the synthesis, characterization, and potential applications of “2-(2-Phenylethoxy)propanoic acid”. For instance, the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for ethylene production .

Mecanismo De Acción

Target of Action

It is a derivative of 2-phenylpropanoic acid , which is a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

NSAIDs like 2-phenylpropanoic acid work by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

It’s known that 2-phenylpropanoic acid derivatives, such as nsaids, are involved in the arachidonic acid pathway . They inhibit the COX enzymes, which convert arachidonic acid to prostaglandins, leading to reduced inflammation and pain.

Pharmacokinetics

The profens, a category of nsaids that include 2-phenylpropanoic acid derivatives, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The major exception is naproxen, which has a half-life of about 15 hours .

Result of Action

NSAIDs, including 2-phenylpropanoic acid, reduce inflammation, pain, and fever by inhibiting the production of prostaglandins .

Propiedades

IUPAC Name |

2-(2-phenylethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPBLQQQYXRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)

![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2958185.png)